3,5-Dimethoxy-4-(2-methylpropoxy)benzaldehyde
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Overview
Description
3,5-Dimethoxy-4-(2-methylpropoxy)benzaldehyde is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . It is a derivative of benzaldehyde, characterized by the presence of methoxy and isobutoxy groups on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3,5-Dimethoxy-4-(2-methylpropoxy)benzaldehyde typically involves the reaction of 3,5-dimethoxybenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3,5-Dimethoxy-4-(2-methylpropoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and isobutoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Scientific Research Applications
3,5-Dimethoxy-4-(2-methylpropoxy)benzaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-(2-methylpropoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and isobutoxy groups may influence the compound’s binding affinity and specificity, affecting its biological activity. Detailed studies on the molecular pathways involved are essential to understand its effects fully .
Comparison with Similar Compounds
Similar compounds to 3,5-Dimethoxy-4-(2-methylpropoxy)benzaldehyde include:
3,5-Dimethoxybenzaldehyde: Lacks the isobutoxy group, making it less hydrophobic.
4-Isobutoxy-3,5-dimethoxybenzaldehyde: Another name for the same compound, highlighting the isobutoxy substitution.
Syringaldehyde: Contains methoxy groups but differs in the position and presence of a hydroxyl group.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
184963-85-7 |
---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3,5-dimethoxy-4-(2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O4/c1-9(2)8-17-13-11(15-3)5-10(7-14)6-12(13)16-4/h5-7,9H,8H2,1-4H3 |
InChI Key |
YKIPFSBRSKHRGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1OC)C=O)OC |
Origin of Product |
United States |
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